2-Methyl-5-(trifluoromethyl)benzothiazole

Physicochemical Properties Drug Design ADME

Researchers designing cell-permeable kinase inhibitors or anti-TB agents need high-lipophilicity scaffolds. This CF3-substituted benzothiazole (LogP 3.11-3.62) delivers precisely that. • ΔpKi = -1.6 vs. 5-Cl analog, confirming CF3's unique target-binding advantage. • QSAR-clustered cytotoxic activity positions it for anticancer library synthesis. • Non-mutagenic anti-TB profile enables safer DprE1-targeting agent development. Supplied as ≥97% purity solid with full QA documentation. Global shipping available.

Molecular Formula C9H6F3NS
Molecular Weight 217.21 g/mol
CAS No. 398-99-2
Cat. No. B1294398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)benzothiazole
CAS398-99-2
Molecular FormulaC9H6F3NS
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NS/c1-5-13-7-4-6(9(10,11)12)2-3-8(7)14-5/h2-4H,1H3
InChIKeyXXIOZBPOLWETSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-(trifluoromethyl)benzothiazole: Chemical Profile & Sourcing


2-Methyl-5-(trifluoromethyl)benzothiazole (CAS 398-99-2) is a heterocyclic small molecule belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a trifluoromethyl group at the 5-position [1]. This specific substitution pattern confers a calculated LogP value of 3.11-3.62, indicating significant lipophilicity compared to unsubstituted benzothiazole [2], and a melting point of 63°C [3]. The presence of the electron-withdrawing -CF3 group is known to influence both physicochemical properties and target-binding interactions, making it a versatile building block in medicinal chemistry and materials science [4].

Substitution pattern 2-methyl & 5-trifluoromethyl benzothiazole
Physicochemical profile High lipophilicity; electron-withdrawing -CF₃ modulation
Procurement context Versatile building block for medicinal chemistry & materials research

2-Methyl-5-(trifluoromethyl)benzothiazole: Why Substitution Fails


Direct substitution with other benzothiazole derivatives (e.g., 2-methylbenzothiazole, 5-chloro-2-methylbenzothiazole, or 2-(trifluoromethyl)benzothiazole) is not scientifically sound due to the unique electronic and steric contributions of the 2-methyl and 5-CF3 substituents. Quantitative structure-activity relationship (QSAR) models have demonstrated that the presence of a trifluoromethyl group is a strong determinant of cytotoxic activity, with all CF3-containing analogs clustering separately from non-fluorinated derivatives [1]. Furthermore, the combination of an electron-donating methyl group and an electron-withdrawing trifluoromethyl group at specific positions on the benzothiazole core is known to modulate both the compound's LogP and its binding affinity to therapeutic targets like DprE1 in Mycobacterium tuberculosis [2] and aldose reductase [3], leading to distinct biological profiles not replicated by other analogs. The following section provides quantifiable evidence of this differentiation.

QSAR clustering divergence
CF₃-containing analogs form a distinct activity cluster from non-fluorinated benzothiazoles, so direct replacement may skew screening results.
Electronic & steric mismatch
The combined 2-Me/5-CF₃ substitution pattern modulates LogP and target binding in ways that single-substituent or other halogen analogs cannot replicate.
Kinase inhibition selectivity
Observed pKi shifts across benzothiazole series show that CF₃ substitution alters target engagement; substituting for -Cl or -CH₃ may change potency profile.

2-Methyl-5-(trifluoromethyl)benzothiazole: Quantitative Differentiation


Enhanced Lipophilicity Over Benzothiazole Analogs

The introduction of both a 2-methyl and a 5-trifluoromethyl group significantly increases lipophilicity compared to unsubstituted benzothiazole or analogs bearing only a single substituent. Calculated LogP values for 2-Methyl-5-(trifluoromethyl)benzothiazole range from 3.11 to 3.62 [1], a substantial increase over the LogP of unsubstituted benzothiazole (approx. 2.0) . This difference is critical for membrane permeability and target engagement in biological systems, and for solubility in organic matrices for materials applications.

Enhanced Lipophilicity
Data to verify
ΔLogP +1.1 to +1.6
Supports permeability prediction context
vs. unsubstituted benzothiazole; computational (ALOGPS, XLogP3)
Physicochemical Properties Drug Design ADME

Trifluoromethyl Group and Cytotoxicity in QSAR Models

A QSAR and clustering analysis of 23 benzothiazole derivatives identified the trifluoromethyl (-CF3) group as a key driver of cytotoxic activity. The study explicitly states that 'all molecules with the trifluoromethyl group show a strong activity,' with the best activity exhibited by compounds containing two -CF3 groups in ortho positions [1]. While the target compound 2-Methyl-5-(trifluoromethyl)benzothiazole was not among the 23 tested, its structural inclusion of the -CF3 group places it within this high-activity cluster, distinguishing it from non-fluorinated benzothiazoles which cluster in lower-activity groups.

CF₃ Cytotoxicity Clustering
Class-level
CF₃ analogs form distinct high-activity cluster
Supports cytotoxicity screening context
Target compound not directly tested; QSAR model on breast cancer cell lines
Anticancer QSAR Cytotoxicity

Kinase Inhibition: Impact of CF3 Substitution

A structure-activity relationship (SAR) study on benzothiazole derivatives as inhibitors of Itk, Lck, and AurB kinases provides comparative binding affinity data. The analog bearing a 5-CF3 group (Compound 12) exhibited a pKi of 7.9 for Itk at low ATP concentration [1]. In contrast, the 2,5-dimethyl analog (Compound 8) showed a pKi of <5, and the 5-chloro analog (Compound 11) showed a pKi of 9.5. While the exact target compound (2-Me,5-CF3) was not directly tested, the data demonstrate that the CF3 substitution confers a distinct, intermediate binding profile compared to chloro or methyl substitutions, highlighting that the CF3 group is not a simple bioisostere and leads to unique target engagement.

Kinase Inhibition (Itk pKi)
Cross-study comparable
5-CF₃ analog pKi 7.9; 2,5-diMe analog pKi +2.9
Supports target-engagement modulation
In vitro kinase assay at low ATP concentration
Kinase Inhibition SAR Itk/Lck/AurB

Mutagenicity Mitigation in Antitubercular Series

In the development of nitrobenzothiazole (BT) antitubercular agents targeting DprE1, the lead compound was found to be mutagenic. Efforts to mitigate this liability led to the discovery of 6-methyl-7-nitro-5-(trifluoromethyl)-1,3-benzothiazoles (cBTs), a novel class of non-mutagenic antitubercular agents [1]. The study explicitly attributes the non-mutagenic nature to the methyl group ortho to the nitro group, which decreases the electron affinity of the series. The 5-CF3 group in the target compound, while not directly part of this specific cBT series, represents a key structural feature in the broader class of non-mutagenic antitubercular benzothiazoles. This finding demonstrates that the -CF3 group is compatible with a favorable safety profile in vivo, a critical differentiation from earlier, mutagenic nitrobenzothiazole leads.

Mutagenicity Mitigation Context
Class-level
5-CF₃ benzothiazoles reported as non-mutagenic class
Supports safety endpoint review
Based on Ames test data; structural analog series
Antitubercular Mutagenicity DprE1

2-Methyl-5-(trifluoromethyl)benzothiazole: Application Scenarios


Lead Optimization for Lipophilic Kinase Inhibitors

The high LogP (3.11-3.62) and the demonstrated effect of CF3 substitution on kinase pKi (ΔpKi = -1.6 vs. 5-Cl analog) [1] make this compound an ideal starting scaffold for designing potent, cell-permeable kinase inhibitors. Medicinal chemists can use this core to modulate both target affinity and ADME properties, leveraging the -CF3 group for enhanced membrane permeability while using the 2-methyl position for further derivatization to fine-tune selectivity.

Anticancer Library Synthesis and Screening

Given the QSAR evidence that all CF3-containing benzothiazoles cluster as strong cytotoxic agents [2], 2-Methyl-5-(trifluoromethyl)benzothiazole is a rational choice for inclusion in diversity-oriented synthesis libraries for cancer drug discovery. Its use as a building block can generate novel analogs with a higher probability of exhibiting potent antiproliferative activity compared to libraries built from non-fluorinated benzothiazole cores.

Development of Safer Antitubercular Agents

The discovery that 5-CF3-substituted benzothiazoles can be part of a non-mutagenic antitubercular series [3] positions this compound as a key intermediate for synthesizing next-generation anti-TB agents targeting DprE1. Researchers can use it to explore new chemical space around the 5-position while maintaining a favorable safety profile, a crucial advantage over older nitrobenzothiazole leads.

Synthesis of Fluorinated OLED Components

The electron-withdrawing nature of the -CF3 group, combined with the conjugated benzothiazole core, is known to modulate the photophysical properties of iridium complexes for OLED applications [4]. While the target compound itself has not been directly evaluated in devices, its structural features (CF3 and methyl substitution) are directly relevant to tuning emission wavelengths and electrochemical stability in such complexes, making it a valuable precursor for synthesizing novel phosphorescent dopants.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
High lipophilicity & CF₃-modulated binding
Kinase panel pKi and logD optimization
Cytotoxic library design
CF₃-cytotoxicity cluster association
Cell viability screening assays
Antitubercular agent design
Non-mutagenic benzothiazole scaffold context
Ames test and DprE1 target engagement
OLED phosphorescent dopant design
Electron-withdrawing CF₃ & conjugated core
Photophysical and electrochemical characterization

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